

Application Notes and Protocols for DDO-2093 in Cellular Assays

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Compound of Interest

Compound Name: DDO-2093 dihydrochloride

Cat. No.: B10854515

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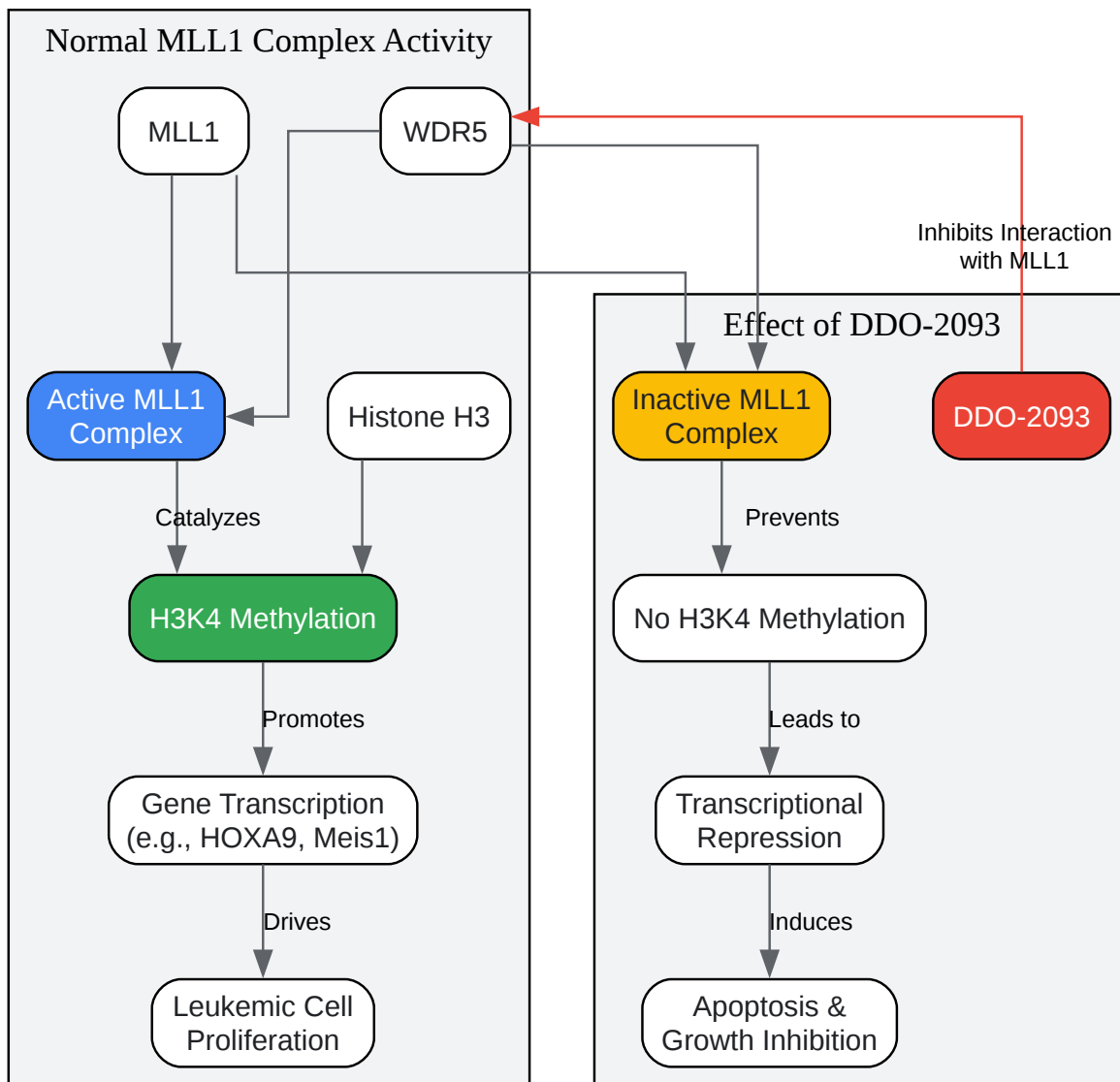
For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2093 is a highly potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a central role in the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the MLL1 complex is a key driver in various cancers, particularly acute myeloid leukemia (AML). DDO-2093 disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation, downregulation of target oncogenes, and subsequent anti-tumor effects. These application notes provide recommended concentrations and detailed protocols for the use of DDO-2093 in various cellular assays.

Mechanism of Action

DDO-2093 selectively targets the WDR5 binding pocket on the MLL1 protein, preventing the formation of a functional MLL1 core complex. This disruption inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, specifically preventing the mono-, di-, and tri-methylation of H3K4. H3K4 methylation is a key epigenetic mark associated with active gene transcription. By inhibiting this process, DDO-2093 leads to the transcriptional repression of MLL1 target genes, such as HOXA9 and Meis1, which are critical for leukemogenesis. This ultimately results in cell growth inhibition and apoptosis in cancer cells dependent on MLL1 activity.



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Figure 1: Signaling pathway of DDO-2093 action.

Recommended Cell Lines

The human acute myeloid leukemia (AML) cell line MV4-11 is highly recommended for studying the effects of DDO-2093. This cell line harbors an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene and is known to be dependent on the MLL1 complex for its proliferation and survival, making it a sensitive model for MLL1-WDR5 inhibitors.

Quantitative Data Summary

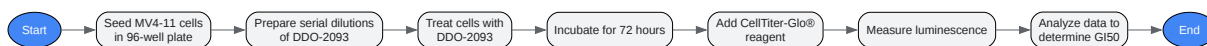
The following table summarizes the key quantitative parameters for DDO-2093 in cellular assays.

Parameter	Cell Line	Value	Reference
GI50 (50% Growth Inhibition)	MV4-11	~10 μ M	[2]
Effective Concentration for Gene Expression Modulation	Not specified, but likely relevant to MLL-fusion lines	5 μ M	[3]
In Vitro IC50 (MLL1-WDR5 PPI)	Biochemical Assay	8.6 nM	
In Vitro Kd (Binding Affinity)	Biochemical Assay	11.6 nM	[1]

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of DDO-2093.



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Figure 2: Workflow for cell viability assay.

Materials:

- MV4-11 cells

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- DDO-2093
- Dimethyl sulfoxide (DMSO)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed 5,000 cells per well in 90 µL of medium in a 96-well plate.
- Prepare a 10 mM stock solution of DDO-2093 in DMSO.
- Perform serial dilutions of the DDO-2093 stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO only) should also be prepared.
- Add 10 µL of the diluted DDO-2093 or vehicle control to the appropriate wells.
- Incubate the plate for 72 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.

- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay by Flow Cytometry

This protocol measures the induction of apoptosis in response to DDO-2093 treatment.

Materials:

- MV4-11 cells
- RPMI-1640 medium
- DDO-2093
- DMSO
- 6-well tissue culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed 1×10^6 MV4-11 cells per well in 2 mL of medium in a 6-well plate.
- Treat the cells with DDO-2093 at the desired concentrations (e.g., 5 μ M, 10 μ M, and 20 μ M) and a vehicle control (DMSO).
- Incubate the cells for 48 hours.
- Harvest the cells by centrifugation and wash them twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Gene Expression Analysis by qRT-PCR

This protocol is used to assess the effect of DDO-2093 on the expression of MLL1 target genes.

Materials:

- MV4-11 cells
- RPMI-1640 medium
- DDO-2093
- DMSO
- 6-well tissue culture plates
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (HOXA9, Meis1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- Seed 1×10^6 MV4-11 cells per well in 2 mL of medium in a 6-well plate.
- Treat the cells with 5 µM DDO-2093 or a vehicle control (DMSO).[\[3\]](#)

- Incubate the cells for 48-72 hours.
- Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers for the target and housekeeping genes.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in DDO-2093-treated cells compared to the vehicle control.

Troubleshooting

- Low Potency (High GI50): Ensure the DDO-2093 is fully dissolved in DMSO. Check the cell seeding density and incubation time.
- High Background in Apoptosis Assay: Ensure gentle handling of cells during harvesting and staining to minimize mechanical damage.
- Variable Gene Expression Results: Ensure high-quality, intact RNA is used for cDNA synthesis. Optimize primer concentrations and annealing temperatures for qRT-PCR.

Conclusion

DDO-2093 is a valuable tool for studying the biological roles of the MLL1-WDR5 interaction and for the development of novel cancer therapeutics. The recommended concentrations and protocols provided in these application notes offer a starting point for researchers to investigate the cellular effects of this potent inhibitor. It is recommended to perform dose-response experiments to determine the optimal concentration for specific cell lines and assay conditions.

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References

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